molecular formula C19H15N5O3 B14996703 N-(3-benzyl-2-hydroxy-4-oxo-3,4-dihydrobenzo[g]pteridin-8-yl)acetamide

N-(3-benzyl-2-hydroxy-4-oxo-3,4-dihydrobenzo[g]pteridin-8-yl)acetamide

Cat. No.: B14996703
M. Wt: 361.4 g/mol
InChI Key: AQBUAYBERWHDGA-UHFFFAOYSA-N
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Description

N-{3-BENZYL-2,4-DIOXO-1H,2H,3H,4H-BENZO[G]PTERIDIN-8-YL}ACETAMIDE is a complex organic compound with a unique structure that includes a benzyl group, a pteridine ring, and an acetamide group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-BENZYL-2,4-DIOXO-1H,2H,3H,4H-BENZO[G]PTERIDIN-8-YL}ACETAMIDE typically involves multiple steps, starting with the preparation of the pteridine core. The pteridine ring can be synthesized through a series of condensation reactions involving appropriate precursors. The benzyl group is then introduced via a nucleophilic substitution reaction, and the acetamide group is added through an acylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the implementation of purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{3-BENZYL-2,4-DIOXO-1H,2H,3H,4H-BENZO[G]PTERIDIN-8-YL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various chemical reactions.

    Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.

    Industry: It may find use in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism by which N-{3-BENZYL-2,4-DIOXO-1H,2H,3H,4H-BENZO[G]PTERIDIN-8-YL}ACETAMIDE exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins, and the compound may modulate their activity through binding or inhibition. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-{3-BENZYL-2,4-DIOXO-1H,2H,3H,4H-BENZO[G]PTERIDIN-8-YL}ACETAMIDE include other pteridine derivatives and benzyl-substituted molecules. Examples might include:

    Pteridine-2,4-dione derivatives: These compounds share the pteridine core and may have similar biological activities.

    Benzyl-substituted amides: These molecules have a benzyl group attached to an amide, which could confer similar chemical properties.

Uniqueness

The uniqueness of N-{3-BENZYL-2,4-DIOXO-1H,2H,3H,4H-BENZO[G]PTERIDIN-8-YL}ACETAMIDE lies in its specific combination of functional groups and its potential for diverse reactivity and biological activity

Properties

Molecular Formula

C19H15N5O3

Molecular Weight

361.4 g/mol

IUPAC Name

N-(3-benzyl-2,4-dioxo-1H-benzo[g]pteridin-8-yl)acetamide

InChI

InChI=1S/C19H15N5O3/c1-11(25)20-13-7-8-14-15(9-13)22-17-16(21-14)18(26)24(19(27)23-17)10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,20,25)(H,22,23,27)

InChI Key

AQBUAYBERWHDGA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C3C(=N2)NC(=O)N(C3=O)CC4=CC=CC=C4

Origin of Product

United States

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